

# physical properties of 3-Fluoro-2-iodobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Fluoro-2-iodobenzaldehyde

Cat. No.: B1438874

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## An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde

This guide provides a comprehensive overview of the physical, chemical, and safety properties of **3-Fluoro-2-iodobenzaldehyde**, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, a thorough understanding of its characteristics is paramount for its effective and safe utilization in the laboratory. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing practical, field-tested protocols for its handling and application.

## Core Chemical Identity

Precise identification is the foundation of all chemical research. **3-Fluoro-2-iodobenzaldehyde** is a distinct isomer within the family of fluorinated and iodinated benzaldehydes. Its unique substitution pattern dictates its reactivity and physical behavior.

- Systematic Name: **3-Fluoro-2-iodobenzaldehyde**
- CAS Number: 905808-02-8[1]
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>FIO[1][2]
- Molecular Weight: 250.01 g/mol [2]
- Structure (SMILES): O=Cc1cccc(F)c1I

- InChI Key: InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H

The presence of three distinct functional groups—an aldehyde, a fluorine atom, and an iodine atom—on the benzene ring makes this molecule a valuable synthon. The electron-withdrawing nature of the aldehyde and fluorine, combined with the reactivity of the carbon-iodine bond in cross-coupling reactions, provides multiple avenues for synthetic elaboration.

## Physicochemical Properties: A Comparative Overview

The physical properties of a compound govern its handling, purification, and reaction conditions. While some experimental data for **3-Fluoro-2-iodobenzaldehyde** is available, other parameters are inferred from structurally similar compounds.

Property	Value	Source / Context
Physical State	Solid (Expected)	Based on related isomers like 6-Fluoro-2-iodobenzaldehyde (off-white powder)[3] and 2-iodobenzaldehyde (solid).
Melting Point	Data not available	The melting points of isomers vary, e.g., 6-Fluoro-2-iodobenzaldehyde is 36-40 °C[3]. Experimental determination is required.
Boiling Point	262.3°C at 760 mmHg	[1]
Density	Data not available	For comparison, the related liquid 3-Fluorobenzaldehyde has a density of 1.17 g/mL at 25 °C[4].
Refractive Index	1.64	[1]
Solubility	Data not available	Expected to be soluble in common organic solvents like chloroform, methanol, DMSO, and ethyl acetate, and insoluble in water, typical for aromatic aldehydes.

Expert Insight: The high boiling point is characteristic of aromatic compounds with heavy atoms like iodine, which increase intermolecular van der Waals forces. The lack of a published melting point highlights the specialized nature of this reagent and underscores the importance of in-house characterization by researchers upon receiving a new batch.

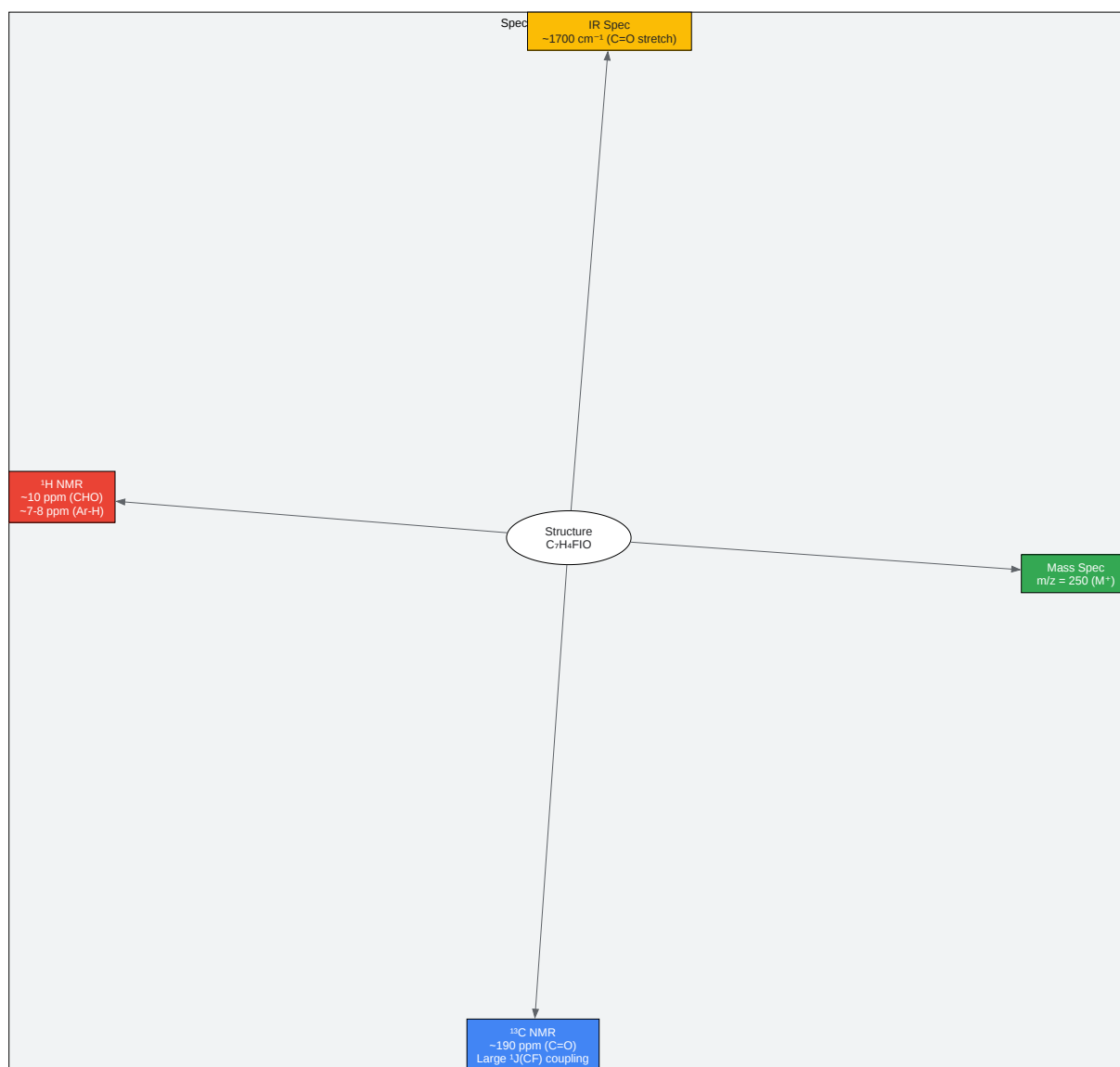
## Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting material. While a comprehensive, published dataset for **3-Fluoro-2-iodobenzaldehyde** is not

readily available, we can predict its characteristic spectral features based on established principles and data from analogous structures.

- $^1\text{H}$  NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) and one singlet for the aldehydic proton further downfield (approx. 9.9-10.4 ppm). The coupling patterns (doublets, triplets, or multiplets) and coupling constants (J-values) will be complex due to  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{19}\text{F}$  interactions. The aldehydic proton signal is a key diagnostic peak. For reference, the aldehydic proton of 3-Fluorobenzaldehyde appears at 10.00 ppm[5].
- $^{13}\text{C}$  NMR (Carbon NMR): The spectrum should display seven unique carbon signals. The aldehydic carbon ( $\text{C}=\text{O}$ ) will be the most downfield signal (typically 185-195 ppm). The carbon directly bonded to iodine will be shifted upfield due to the heavy atom effect, while the carbon bonded to fluorine will show a large one-bond C-F coupling constant ( $^1\text{JCF} \approx 240\text{-}260$  Hz), appearing as a doublet.
- $^{19}\text{F}$  NMR (Fluorine NMR): This experiment is crucial for fluorinated compounds. A single resonance is expected, and its chemical shift will be indicative of the electronic environment.
- Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be the strong  $\text{C}=\text{O}$  (carbonyl) stretch of the aldehyde, expected around  $1690\text{-}1715\text{ cm}^{-1}$ . Additional key bands include C-H stretches of the aldehyde ( $\sim 2820$  and  $\sim 2720\text{ cm}^{-1}$ ) and aromatic C=C stretching vibrations in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): The molecular ion peak ( $\text{M}^+$ ) should be observed at  $m/z = 250$ . A characteristic  $\text{M}-1$  peak (loss of the aldehydic proton) is also common. The isotopic pattern will not be significantly complex as fluorine is monoisotopic and iodine's second isotope is of very low abundance.

The following diagram illustrates the relationship between the molecule's structure and the expected spectroscopic data points used for its identification.



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Caption: Correlation of molecular structure with key spectroscopic data.

## Safety, Handling, and Storage Protocols

Authoritative safety data for this specific CAS number is sparse. Therefore, a conservative approach based on the known hazards of structurally related compounds, such as 2-fluoro-3-iodobenzaldehyde and other halo-benzaldehydes, is mandated.[\[6\]](#)[\[7\]](#)[\[8\]](#)

### 4.1 Hazard Identification

- GHS Pictograms:
  - Health Hazard
  - Exclamation Mark
- Hazard Statements (Anticipated):
  - H302: Harmful if swallowed.[\[6\]](#)[\[8\]](#)
  - H312: Harmful in contact with skin.[\[8\]](#)
  - H315: Causes skin irritation.[\[6\]](#)
  - H319: Causes serious eye irritation.[\[6\]](#)
  - H332: Harmful if inhaled.[\[8\]](#)
  - H335: May cause respiratory irritation.[\[6\]](#)

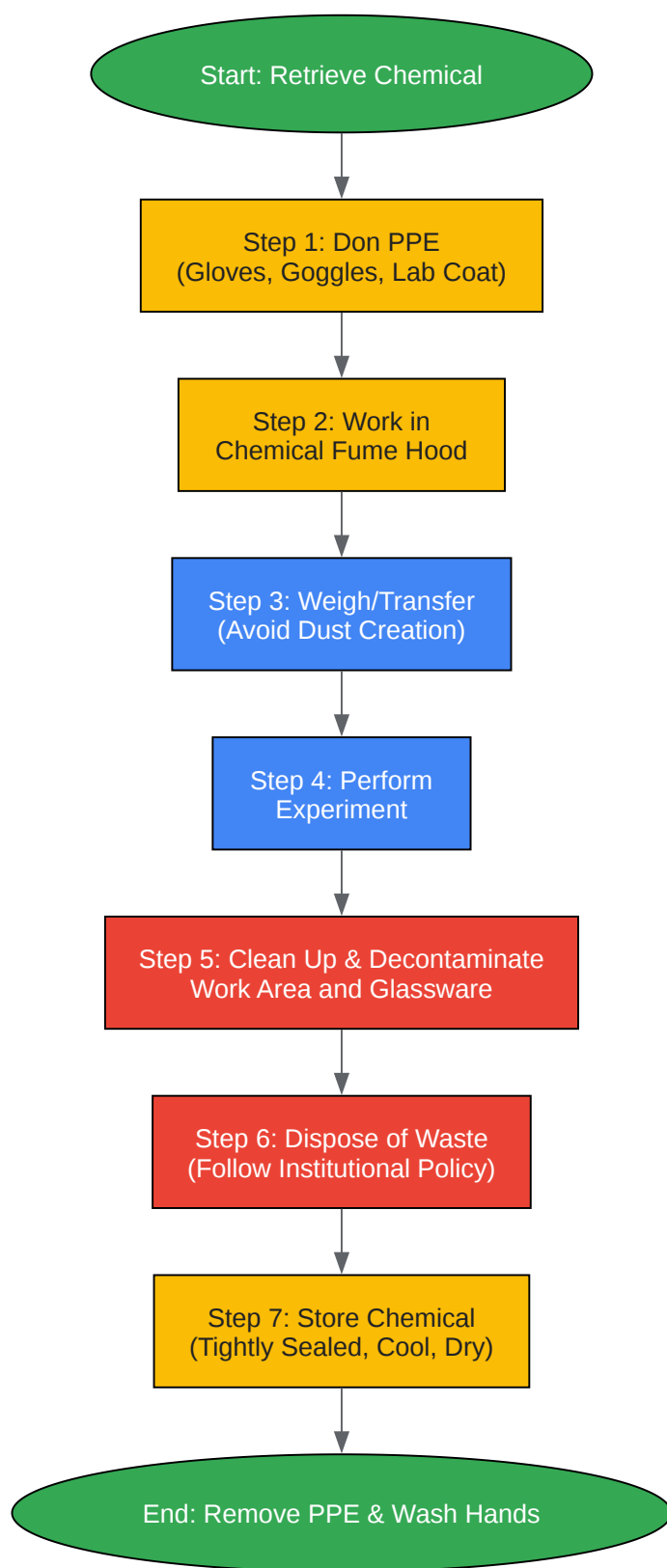
### 4.2 Protocol for Safe Handling and Storage

This protocol is designed as a self-validating system to minimize exposure and maintain compound integrity.

- Engineering Controls:
  - Causality: The compound is expected to be an irritant and potentially harmful if inhaled as a dust or vapor.

- Action: Always handle this chemical inside a certified chemical fume hood with sufficient airflow. An emergency eyewash station and safety shower must be readily accessible.[9]
- Personal Protective Equipment (PPE):
  - Causality: To prevent skin and eye contact.
  - Action: Wear nitrile gloves (inspect before use), a lab coat, and chemical safety goggles that meet appropriate government standards (e.g., EN166 in the EU).[7][10]
- Handling Procedures:
  - Causality: Avoids aerosolization of the solid and accidental ingestion.
  - Action: Avoid creating dust when weighing or transferring. Use spark-proof tools if there is any concern about flammable solvents being present. Do not eat, drink, or smoke in the handling area.[9][11] Wash hands thoroughly after handling.[12]
- Storage Conditions:
  - Causality: Aromatic aldehydes can be sensitive to light and air (oxidation).
  - Action: Store the container tightly closed in a cool, dry, and well-ventilated area.[7][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[13]

The following workflow diagram visualizes the mandatory steps for handling this chemical reagent in a research environment.



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Caption: Standard Operating Procedure workflow for handling chemical reagents.



## A Note on Purification

Purity is critical for reproducible results in drug development. While a specific protocol for **3-Fluoro-2-iodobenzaldehyde** is not published, a general procedure for purifying related aromatic aldehydes can be adapted from synthetic literature.<sup>[14]</sup>

General Purification Workflow (Post-Synthesis):

- **Work-up:** The crude reaction mixture is typically quenched with water.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane.
- **Washing:** The combined organic layers are washed with water and then brine to remove water-soluble impurities.
- **Drying:** The organic layer is dried over an anhydrous salt like sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ).
- **Concentration:** The solvent is removed under reduced pressure using a rotary evaporator.
- **Chromatography:** The resulting crude solid or oil is purified using medium-pressure liquid chromatography (MPLC) or flash column chromatography on a silica gel stationary phase. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate gradient) is typically employed to elute the final product. The pure fractions are identified by thin-layer chromatography (TLC), combined, and concentrated to yield the purified **3-Fluoro-2-iodobenzaldehyde**.

## Conclusion

**3-Fluoro-2-iodobenzaldehyde** is a valuable, albeit specialized, chemical intermediate. Its key physical characteristics include a high boiling point of 262.3°C and a refractive index of 1.64.<sup>[1]</sup> While comprehensive experimental data is not fully available in public literature, its chemical behavior, spectroscopic fingerprints, and safety profile can be reliably inferred from established chemical principles and data from its isomers. Adherence to rigorous safety and handling protocols is essential for its use in synthesizing novel compounds for the pharmaceutical and material science sectors. This guide serves as an authoritative resource for researchers, enabling them to utilize this potent building block with confidence and safety.

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